2-tert-Butoxy-6-chloropyridine
Description
2-tert-Butoxy-6-chloropyridine (CAS: 547740-43-2) is a substituted pyridine derivative featuring a tert-butoxy (–OC(CH₃)₃) group at the 2-position and a chlorine atom at the 6-position. Its molecular formula is C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol. This compound is synthesized under inert conditions using methods described in prior literature, often involving alkylation or nucleophilic substitution reactions on pyridine precursors . It serves as a key intermediate in organometallic chemistry, notably in modeling iron-containing hydrogenase enzymes, where its sterically bulky tert-butoxy group stabilizes metal coordination .
Properties
IUPAC Name |
2-chloro-6-[(2-methylpropan-2-yl)oxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDRTFJRLUKTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475193 | |
| Record name | 2-tert-Butoxy-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
547740-43-2 | |
| Record name | 2-tert-Butoxy-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-Butoxy-6-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butoxy-6-chloropyridine typically involves the reaction of 2,6-dichloropyridine with potassium tert-butoxide. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions to ensure the selective substitution of the chlorine atom at the 2-position with the tert-butoxy group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butoxy-6-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMSO.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Coupling Reactions: Biaryl compounds formed through the Suzuki-Miyaura coupling.
Scientific Research Applications
2-tert-Butoxy-6-chloropyridine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-Butoxy-6-chloropyridine depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in nucleophilic substitution or coupling reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary depending on the context of its use .
Comparison with Similar Compounds
2-Butoxy-6-chloropyridine (CAS: 89481-99-2)
This analog replaces the tert-butoxy group with a linear butoxy (–OC₄H₉) substituent. Despite sharing the same molecular formula (C₉H₁₂ClNO) and weight (185.65 g/mol), the structural differences lead to distinct properties:
Key Differences :
- Steric Effects: The tert-butoxy group’s bulkiness reduces reactivity in substitution reactions, making it advantageous for stabilizing coordination complexes .
- Solubility : The tert-butyl group enhances hydrophobicity, likely reducing solubility in polar solvents compared to the linear analog.
Other Pyridine Derivatives
While direct data on additional analogs (e.g., 2-methoxy-6-chloropyridine) are absent in the provided evidence, general trends can be inferred:
- Electronic Effects : Electron-donating alkoxy groups (e.g., –OCH₃, –OC₄H₉) activate the pyridine ring toward electrophilic substitution, but steric bulk (as in tert-butoxy) may counteract this by hindering reagent access.
- Heterocyclic Analogs : Compounds like 2-mercaptopyridine (CAS: 2637-34-5) and 2-chlorothiazole (CAS: 3034-52-4) differ in heteroatom composition, leading to divergent reactivity (e.g., thiol vs. chloride nucleophilicity).
Biological Activity
2-tert-Butoxy-6-chloropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a tert-butoxy group and a chlorine atom. The molecular formula is C₉H₁₃ClN₂O, and its molecular weight is approximately 188.66 g/mol. The presence of the chlorine atom at the 6-position enhances its reactivity and biological activity.
Biological Activities
Research has indicated that this compound exhibits notable antifungal and antimicrobial properties. Its mechanisms of action are still under investigation, but several studies suggest that it interacts effectively with various biological targets.
Antifungal Activity
A study highlighted the compound's potential as an antifungal agent, particularly against species such as Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) was determined to be below 16 μg/mL, indicating strong antifungal activity.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Candida albicans | ≤ 16 | Active |
| Cryptococcus neoformans | ≤ 16 | Active |
| Staphylococcus aureus | ≤ 32 | Moderate |
| Acinetobacter baumannii | ≤ 32 | Moderate |
This table summarizes the antifungal activity against various pathogens, demonstrating the compound's broad-spectrum efficacy.
Antimicrobial Properties
In addition to antifungal activity, this compound has shown promising antimicrobial properties. Research indicates its effectiveness against gram-positive and gram-negative bacteria, with potential applications in treating infections caused by resistant strains.
The mechanism of action for this compound is believed to involve:
- Interaction with Cell Membranes : The hydrophobic tert-butoxy group enhances membrane permeability, allowing the compound to disrupt cellular integrity.
- Enzyme Inhibition : It may inhibit specific enzymes critical for microbial survival, although the exact targets remain to be fully elucidated.
- Formation of Metal Complexes : Interaction studies suggest that it can form stable complexes with transition metals, which may enhance its catalytic properties and biological interactions.
Case Studies
- Study on Antifungal Activity : A recent investigation assessed the antifungal efficacy of various pyridine derivatives, including this compound. The study found that this compound significantly inhibited fungal growth at low concentrations, supporting its potential use in antifungal therapies .
- Antimicrobial Screening : Another study evaluated the antimicrobial properties of several chlorinated pyridines. Results indicated that this compound exhibited superior activity against resistant bacterial strains compared to other derivatives .
- Synthesis and Functionalization : Research on late-stage functionalization of pyridine derivatives demonstrated that this compound could serve as a versatile building block in medicinal chemistry, facilitating the development of new therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
